N-Octyl Nortadalafil

Übersicht

Beschreibung

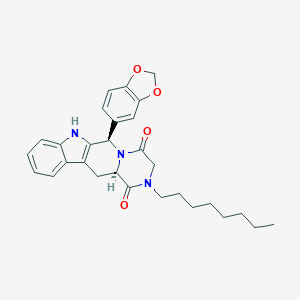

N-Octyl Nortadalafil is a chemical compound that belongs to the class of tadalafil analogs. It is characterized by its molecular formula C29H33N3O4 and a molecular weight of 487.59 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Octyl Nortadalafil involves the modification of the tadalafil structure by introducing an octyl group. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with tadalafil as the starting material.

Octylation: The introduction of the octyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of tadalafil with an octyl halide (e.g., octyl bromide) in the presence of a base such as potassium carbonate.

Purification: The crude product is purified using chromatographic techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient purification techniques, and adherence to safety and environmental regulations, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

N-Octyl Nortadalafil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the octyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Octyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

N-Octyl Nortadalafil has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of analytical methods.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of erectile dysfunction and related conditions.

Industry: Utilized in the development of new pharmaceutical formulations and as a chemical intermediate in the synthesis of other compounds

Wirkmechanismus

N-Octyl Nortadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tadalafil: The parent compound of N-Octyl Nortadalafil, used for the treatment of erectile dysfunction.

Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different chemical structure.

Vardenafil: A PDE5 inhibitor with a shorter duration of action compared to tadalafil.

Uniqueness

This compound is unique due to the presence of the octyl group, which may confer different pharmacokinetic properties and biological activities compared to its parent compound, tadalafil. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion profiles .

Biologische Aktivität

N-Octyl Nortadalafil is a synthetic analogue of tadalafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention due to its potential biological activities, particularly in the context of erectile dysfunction and possibly other therapeutic applications.

This compound is characterized by its unique structure, which includes an octyl side chain that enhances its lipophilicity compared to its parent compound, tadalafil. This modification may influence its pharmacokinetics and biological activity. The synthesis of this compound involves various organic chemistry techniques, including the formation of diketopiperazine derivatives, which are known to exhibit diverse biological activities.

The primary mechanism of action for this compound, similar to other PDE5 inhibitors, involves the inhibition of the PDE5 enzyme. This leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, promoting vasodilation and enhancing blood flow to erectile tissues. The release of nitric oxide (NO) is crucial in this process, as it stimulates the production of cGMP.

Comparative Studies

In comparative studies with tadalafil and other PDE5 inhibitors, this compound demonstrated varied efficacy. Research indicates that while it possesses some inhibitory activity against PDE5, it may not be as potent as traditional PDE5 inhibitors like sildenafil or tadalafil. For instance, a study highlighted that this compound had a higher limit of quantification (LOQ) compared to other compounds, suggesting a need for further optimization to enhance its biological efficacy .

Cytotoxicity Assessment

A significant aspect of evaluating this compound's biological activity is its cytotoxic potential. In vitro studies have shown that while tadalafil exhibits some cytotoxic effects against various cancer cell lines, this compound's effects are less pronounced. For example, in studies involving human cancer cell lines such as MCF7 (breast adenocarcinoma), this compound did not demonstrate notable cytotoxicity at tested concentrations .

Stability and Degradation

Stability studies revealed that this compound exhibits a decrease in concentration over time when stored under specific conditions. Statistical analysis indicated significant degradation after 24 hours, emphasizing the importance of storage conditions for maintaining its efficacy .

Data Summary

The following table summarizes key findings related to the biological activity and properties of this compound:

| Property | Value/Observation |

|---|---|

| Chemical Structure | Octyl-substituted analogue of tadalafil |

| PDE5 Inhibition | Moderate potency compared to tadalafil |

| Cytotoxicity | Low cytotoxic effect on tested cancer cells |

| Stability | Significant degradation after 24 hours |

| LOQ | 100 ng/L |

Eigenschaften

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMWYJMUPCVOFA-QDPGVEIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173706-35-8 | |

| Record name | N-Octylnortadalafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173706-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octylnortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-OCTYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0VX49V8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.